3-Nitro-4-propoxybenzoic acid 3-Nitro-4-propoxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 35288-44-9
VCID: VC3752575
InChI: InChI=1S/C10H11NO5/c1-2-5-16-9-4-3-7(10(12)13)6-8(9)11(14)15/h3-4,6H,2,5H2,1H3,(H,12,13)
SMILES: CCCOC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Molecular Formula: C10H11NO5
Molecular Weight: 225.2 g/mol

3-Nitro-4-propoxybenzoic acid

CAS No.: 35288-44-9

Cat. No.: VC3752575

Molecular Formula: C10H11NO5

Molecular Weight: 225.2 g/mol

* For research use only. Not for human or veterinary use.

3-Nitro-4-propoxybenzoic acid - 35288-44-9

Specification

CAS No. 35288-44-9
Molecular Formula C10H11NO5
Molecular Weight 225.2 g/mol
IUPAC Name 3-nitro-4-propoxybenzoic acid
Standard InChI InChI=1S/C10H11NO5/c1-2-5-16-9-4-3-7(10(12)13)6-8(9)11(14)15/h3-4,6H,2,5H2,1H3,(H,12,13)
Standard InChI Key NKACWRJUOBYVGP-UHFFFAOYSA-N
SMILES CCCOC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Canonical SMILES CCCOC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Molecular Structure

3-Nitro-4-propoxybenzoic acid has the molecular formula C₁₀H₁₁NO₅, derived from the parent compound 4-propoxybenzoic acid (C₁₀H₁₂O₃) with the addition of a nitro group (-NO₂). The compound features a benzene ring with a carboxylic acid group (-COOH), a nitro group (-NO₂) at position 3, and a propoxy group (-OC₃H₇) at position 4. This arrangement creates a distinctive electronic distribution that influences its chemical behavior and reactivity patterns in various synthetic pathways.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 3-Nitro-4-propoxybenzoic acid and its Precursor

Property3-Nitro-4-propoxybenzoic acid4-Propoxybenzoic acid (precursor)
Molecular FormulaC₁₀H₁₁NO₅C₁₀H₁₂O₃
Molecular Weight225.20 (calculated)180.201
Physical AppearanceWhite crystalline solidNot specified
Melting PointNot reported in sources144-146 °C
Boiling PointNot reported in sources304.9±15.0 °C at 760 mmHg
DensityNot reported in sources1.1±0.1 g/cm³
Flash PointNot reported in sources119.3±13.9 °C
Purity (Synthesis)99.2% (as reported)Not specified

The compound is typically obtained as a white crystalline solid with high purity when synthesized using optimized methods. While specific physical data for 3-Nitro-4-propoxybenzoic acid is limited in the available literature, the properties of its precursor compound provide insight into its likely physical characteristics . The addition of the nitro group would likely increase the melting point and alter the solubility profile compared to the parent compound.

Synthesis Methods

Conventional Synthesis Approaches

Alternative conventional methods include nitration using 60% nitric acid as the nitrating agent in halogenated hydrocarbon solvents such as carbon tetrachloride, with catalytic amounts of sulfuric acid. While this approach can achieve selective nitration, it requires significant energy expenditure for cooling and utilizes environmentally problematic halogenated solvents .

Advanced Synthesis Process

A more environmentally friendly and efficient process for synthesizing 3-Nitro-4-propoxybenzoic acid has been developed and patented. This improved method involves:

  • Reacting 4-propoxybenzoic acid with 40-80% nitric acid

  • Using a weight ratio of nitric acid to 4-propoxybenzoic acid of at least 8:1

  • Conducting the reaction at temperatures between 30-100°C

  • Maintaining a reaction time of approximately 0.2-2 hours

  • Operating under atmospheric pressure conditions

The process achieves selective mononitration at position 3 of the aromatic ring while minimizing the formation of dinitro side products. After the nitration reaction, the 3-Nitro-4-propoxybenzoic acid precipitates as crystalline product upon cooling the reaction mixture .

Isolation and Purification

Following the nitration reaction, 3-Nitro-4-propoxybenzoic acid can be isolated through several methods:

  • Direct cooling of the reaction suspension to induce precipitation

  • Heating the suspension to 80-90°C to create a homogeneous solution, followed by cooling to precipitate the product

  • Isolation of the precipitated product through centrifugation or filter press

The second approach, involving heating and subsequent cooling, provides enhanced purity through recrystallization effects. Using this optimized process, 3-Nitro-4-propoxybenzoic acid has been produced with a yield of 75.7% and a purity of 99.2% .

Process Advantages and Environmental Considerations

The advanced synthesis method offers several significant advantages over conventional approaches:

  • Elimination of sulfuric acid from the process

  • Avoidance of halogenated hydrocarbon solvents

  • Reduction of waste acid solution generation

  • Ability to recycle and reuse the nitric acid solution

  • High product purity (>99%)

  • Commercial scalability

  • Reduced environmental impact

The spent reaction medium can be recycled by adjusting the nitric acid concentration to 40-80% and reusing it in subsequent batches, achieving nearly 100% yields in recycled batches .

Research Findings and Developments

Synthetic Optimization

Recent research has focused on optimizing the synthesis of 3-nitro-4-alkoxybenzoic acids, including 3-Nitro-4-propoxybenzoic acid, with emphasis on:

  • Reaction parameter optimization

    • Temperature control between 30-100°C

    • Nitric acid concentration of 40-80%

    • Weight ratio of nitric acid to starting material of at least 8:1

    • Reaction times between 0.2-2 hours

  • Process economics

    • Implementation of nitric acid recycling

    • Elimination of expensive separation processes

    • Reduction of environmental remediation costs

  • Product quality improvements

    • Achievement of product purities exceeding 99%

    • Development of recrystallization techniques yielding higher purity products

Comparative Studies

Research involving 3-Nitro-4-propoxybenzoic acid and related compounds has demonstrated variations in yield and purity depending on the alkoxy group:

Table 2: Comparative Synthesis Results for 3-Nitro-4-alkoxybenzoic acids

CompoundYield (%)Purity (%)
3-Nitro-4-methoxybenzoic acid99.4*99.5
4-Ethoxy-3-nitrobenzoic acid87.899.4
4-n-Propoxy-3-nitrobenzoic acid75.799.2
4-Isopropyloxy-3-nitrobenzoic acid79.899.4

*Yield from recycled nitric acid solution

This data suggests that the size and structure of the alkoxy group impact both reaction yield and product purity, with longer or branched alkoxy chains generally resulting in somewhat reduced yields compared to shorter chains like methoxy groups.

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